Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate
Description
Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate is a carbamate-protected amine featuring a cyclopentane ring substituted with an ethylamino chain and a tert-butoxycarbonyl (Boc) group. This compound is widely utilized in medicinal chemistry as an intermediate for synthesizing pharmacologically active molecules. The Boc group serves as a protective moiety for amines, enabling selective reactions during multi-step syntheses. Its structural features, including the alicyclic cyclopentyl ring and ethyl spacer, influence its physicochemical properties, such as solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(13)8-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNGXGHJMGCBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate and 3-aminocyclopentyl ethylamine.
Reaction Conditions: The reaction involves the coupling of tert-butyl carbamate with 3-aminocyclopentyl ethylamine under controlled conditions.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding oxidized products such as alcohols or ketones.
Reduction: Formation of reduced products such as amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate plays a crucial role in the synthesis of pharmaceuticals. Its ability to act as a protecting group for amines during peptide synthesis is particularly noteworthy. This property prevents unwanted reactions at the amine sites, allowing for more controlled synthesis of drug candidates.
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate in the preparation of various biologically active molecules. It can be utilized in the synthesis of complex structures where selective protection of functional groups is required.
Biological Research
The compound has been investigated for its interactions with specific enzymes and receptors. These studies reveal its potential as an enzyme inhibitor or modulator, which may contribute to therapeutic strategies targeting metabolic pathways associated with diseases .
Case Study 1: Enzyme Inhibition
Research has shown that this compound can inhibit carboxypeptidase U, an enzyme implicated in thrombus formation. This property positions it as a candidate for developing anticoagulant therapies aimed at preventing thrombotic events such as myocardial infarction and stroke .
Case Study 2: Synthesis of Drug Candidates
In a study focused on synthesizing novel drug candidates, this compound was employed successfully as a building block. The compound's ability to protect amine functionalities allowed for the creation of complex molecules with enhanced pharmacological profiles .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate (CAS No. 2157653-98-8) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a tert-butyl group attached to a carbamate moiety, which is linked to a 3-aminocyclopentyl ethyl chain. The molecular formula is , and it has a molecular weight of approximately 228.33 g/mol.
Physical Properties:
- Molecular Weight: 228.33 g/mol
- Purity: ≥95%
- Form: Oil
- Storage Temperature: Room Temperature
Antitumor Activity
The structural similarity of this compound to known anticancer agents raises interest in its potential antitumor activity. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells. For example, studies on structurally related compounds have reported significant apoptotic effects in various cancer cell lines, including breast and prostate cancer cells .
- Inhibition of Enzymatic Activity:
- Induction of Apoptosis:
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate, and how do coupling reagents influence yield?
The synthesis typically involves condensation of tert-butyl carbamate precursors with functionalized cyclopentylamine derivatives. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are widely used as coupling reagents to activate carboxylic acids or amines, improving reaction efficiency and reducing racemization . A stepwise approach includes:
- Protection of the amine group on cyclopentane using Boc (tert-butoxycarbonyl) chemistry.
- Alkylation or carbamate formation via nucleophilic substitution. Yields vary between 70–90% depending on solvent polarity (e.g., DMF or dichloromethane) and stoichiometric ratios of reagents .
Q. How is crystallographic data for this compound analyzed, and what software tools are recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL for refinement) are preferred for small-molecule crystallography due to their robustness in handling twinned data and high-resolution structures . Key steps include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
- Hydrogen bond analysis (e.g., N–H···O interactions in carbamate groups) to validate molecular packing .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry (e.g., tert-butyl singlet at ~1.4 ppm, cyclopentyl CH signals at 1.5–2.5 ppm) .
- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H] expected for CHNO: 265.1917) .
- IR : Carbamate C=O stretch at ~1680–1720 cm .
Advanced Research Questions
Q. How can conflicting data between NMR and X-ray crystallography be resolved for this compound?
Discrepancies may arise from dynamic processes (e.g., rotational isomerism) in solution versus static solid-state structures. Strategies include:
Q. What role does this carbamate play in medicinal chemistry, particularly in kinase or protease inhibition?
The tert-butyl carbamate group acts as a reversible protecting group for amines, enabling controlled release in prodrug designs. For example, derivatives of this compound serve as intermediates in pan-Ras inhibitors, where the cyclopentylamine moiety binds to GTPase active sites . Key applications:
- Structure-activity relationship (SAR) : Modifying the cyclopentyl substituents (e.g., fluorine or methyl groups) alters binding affinity .
- In vivo stability : Boc protection enhances metabolic stability compared to free amines .
Q. How can computational methods predict the stability of this compound under acidic or oxidative conditions?
Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) for the carbamate C–O bond (~300–350 kJ/mol), predicting susceptibility to hydrolysis. Molecular dynamics (MD) simulations model degradation pathways in explicit solvents (e.g., water or ethanol) . Experimental validation via HPLC under accelerated conditions (e.g., 40°C, 75% RH) is recommended .
Q. What strategies mitigate racemization during synthesis of enantiopure derivatives?
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) .
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or F NMR with chiral shift reagents .
Methodological Challenges and Data Analysis
Q. How are hydrogen-bonding networks in crystal structures quantified for SAR studies?
Software like Mercury (CCDC) calculates intermolecular distances and angles. For example, the carbamate N–H often donates to carbonyl oxygens (distance: 2.8–3.2 Å, angle: 150–170°), influencing solubility and melting points .
Q. What are the limitations of LC-MS in detecting degradation products?
Low-abundance impurities (<0.1%) may evade detection. Solutions include:
- High-sensitivity Q-TOF instruments.
- Isotopic labeling (e.g., C-Boc) to trace degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
